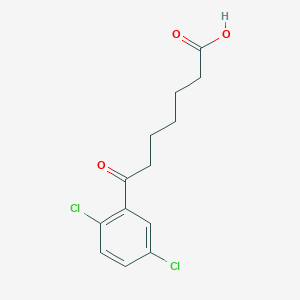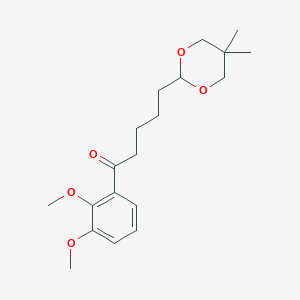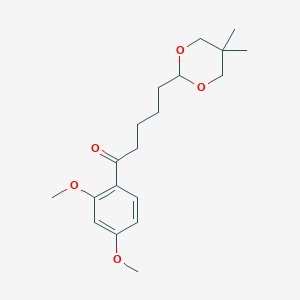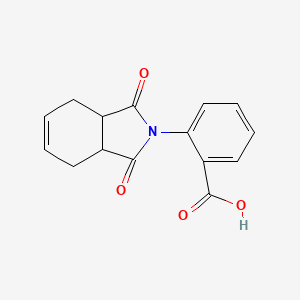
3',5'-Dimethyl-3-(4-methylphenyl)propiophenone
Vue d'ensemble
Description
“3’,5’-Dimethyl-3-(4-methylphenyl)propiophenone” is a chemical compound with the molecular formula C18H20O . It is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of “3’,5’-Dimethyl-3-(4-methylphenyl)propiophenone” consists of 18 carbon atoms, 20 hydrogen atoms, and 1 oxygen atom . The exact structure can be found in chemical databases .Applications De Recherche Scientifique
- Photoinitiators play a crucial role in initiating polymerization reactions when exposed to UV light. 3’,5’-Dimethyl-3-(4-methylphenyl)propiophenone is an efficient photoinitiator, particularly in UV-curable coatings, adhesives, and 3D printing resins. Its ability to generate free radicals upon UV irradiation facilitates rapid polymerization, leading to cured materials with desirable properties .
- Researchers utilize this compound in photochemical reactions due to its photoexcitation properties. When exposed to UV light, it undergoes homolytic cleavage, producing phenyl radicals. These radicals can participate in various chemical transformations, such as cross-coupling reactions, cyclizations, and radical additions .
- 3’,5’-Dimethyl-3-(4-methylphenyl)propiophenone serves as a valuable building block in organic synthesis. Its α,β-unsaturated ketone structure allows for diverse functionalization. Researchers use it to create complex molecules, including pharmaceutical intermediates and natural product derivatives .
- PDT is a cancer treatment that involves light-activated compounds. 3’,5’-Dimethyl-3-(4-methylphenyl)propiophenone has been investigated as a potential photosensitizer for PDT. Upon light exposure, it generates reactive oxygen species, leading to localized cell damage and tumor destruction .
- The compound’s aromatic structure and electron-rich ketone group make it suitable for designing fluorescent probes and sensors. Researchers have explored its use in detecting metal ions, pH changes, and enzyme activity. Its fluorescence properties allow for real-time monitoring of biological processes .
- Researchers incorporate 3’,5’-Dimethyl-3-(4-methylphenyl)propiophenone into materials like polymers, nanoparticles, and thin films. Its photoreactivity enables surface modification, grafting, and functionalization. For instance, it can enhance the hydrophobicity of surfaces or introduce specific chemical groups .
Photoinitiators in Polymer Chemistry
Photochemical Reactions
Organic Synthesis
Photodynamic Therapy (PDT)
Fluorescent Probes and Sensors
Materials Science and Surface Modification
Propriétés
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(4-methylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O/c1-13-4-6-16(7-5-13)8-9-18(19)17-11-14(2)10-15(3)12-17/h4-7,10-12H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFXBJQIRHTABM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)C2=CC(=CC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644131 | |
| Record name | 1-(3,5-Dimethylphenyl)-3-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',5'-Dimethyl-3-(4-methylphenyl)propiophenone | |
CAS RN |
898768-87-1 | |
| Record name | 1-Propanone, 1-(3,5-dimethylphenyl)-3-(4-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-Dimethylphenyl)-3-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![{2-[3,4-Dihydro-2(1H)-isoquinolinyl]-phenyl}methanamine](/img/structure/B3025025.png)






